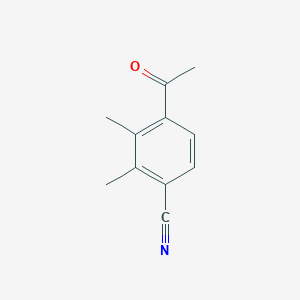
4-Acetyl-2,3-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, characterized by the presence of acetyl and dimethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-dimethylbenzonitrile typically involves the acetylation of 2,3-dimethylbenzonitrile. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-2,3-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Carboxy-2,3-dimethylbenzonitrile.
Reduction: 4-Acetyl-2,3-dimethylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, the acetyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylbenzonitrile
- 4-Acetylbenzonitrile
- 2,3-Dimethylbenzaldehyde
Comparison: 4-Acetyl-2,3-dimethylbenzonitrile is unique due to the presence of both acetyl and nitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers a balance of reactivity and stability, which can be advantageous in various applications.
Biologische Aktivität
4-Acetyl-2,3-dimethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H11N
- Molecular Weight : 173.21 g/mol
- IUPAC Name : this compound
- CAS Number : 1830333-11-3
Biological Activity Overview
This compound has been studied for its potential roles in various biological processes. Key areas of investigation include:
-
Antimicrobial Activity
- Research indicates that compounds similar to this compound exhibit antimicrobial properties, suggesting that this compound may also possess similar activities. Studies have focused on its efficacy against various bacterial strains.
-
Anticancer Potential
- Investigations into the anticancer properties of related benzonitriles have shown promise. For instance, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may inhibit tumor growth through mechanisms such as apoptosis or cell cycle arrest.
-
Enzyme Inhibition
- The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative disease research.
The biological activity of this compound likely involves several mechanisms:
- Interaction with Biological Targets : The nitrile group may participate in hydrogen bonding or π-stacking interactions with enzyme active sites.
- Modulation of Signaling Pathways : By affecting enzyme activity, the compound could alter signaling pathways related to cell proliferation and apoptosis.
Case Studies and Experimental Data
-
Antimicrobial Testing
- A study evaluated the antimicrobial activity of various benzonitriles against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays
- Enzyme Inhibition Studies
Data Summary
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-acetyl-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(9(3)13)5-4-10(7)6-12/h4-5H,1-3H3 |
InChI-Schlüssel |
ZEIYONRVIOUJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)C(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















